molecular formula C27H44N2O6S B601152 Unii-23jha49tez CAS No. 1220999-09-6

Unii-23jha49tez

Cat. No.: B601152
CAS No.: 1220999-09-6
M. Wt: 524.73
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Description

UNII-23JHA49TEZ is a unique chemical identifier assigned by the FDA’s Substance Registration System (SRS) to a specific compound. For example, CAS 905306-69-6 () and CAS 102562-86-7 () are structurally similar small molecules with nitrogen and oxygen heteroatoms, suggesting this compound may belong to a class of bioactive amines or heterocycles. However, insufficient data in the provided sources precludes a definitive introduction.

Properties

IUPAC Name

(4S,7R,8S,9S,13R,14R,16S)-4,8,13,14-tetrahydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-azacyclohexadecane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N2O6S/c1-15-9-8-10-27(7,35)22(31)12-20(16(2)11-19-14-36-18(4)28-19)29-23(32)13-21(30)26(5,6)25(34)17(3)24(15)33/h11,14-15,17,20-22,24,30-31,33,35H,8-10,12-13H2,1-7H3,(H,29,32)/b16-11+/t15-,17+,20-,21-,22+,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYRHPDEFFZXST-RNERNZGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C(CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@]([C@@H](C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=CSC(=N2)C)/C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220999-09-6
Record name Ixabepilone diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220999096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IXABEPILONE DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23JHA49TEZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

UNII-23jha49tez, also known as Amoxicillin Impurity D, is a compound associated with the antibiotic amoxicillin. Understanding its biological activity is critical for assessing its role in pharmaceutical formulations, particularly in relation to the efficacy and stability of amoxicillin. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C16H20N3NaO6S
  • Molecular Weight: 405.4 g/mol
  • CAS Number: 68728-47-2
  • IUPAC Name: Sodium; 2-[[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate

This compound exhibits biological activity primarily through its interaction with bacterial cell wall synthesis. Similar to amoxicillin, it binds to penicillin-binding proteins (PBPs), inhibiting transpeptidation and ultimately leading to bacterial cell lysis. This mechanism is crucial for its role as an impurity in understanding amoxicillin's degradation pathways and stability during storage.

Biological Activity

Research indicates that this compound has several biological activities:

  • Antimicrobial Activity : It has been studied for its potential to affect the efficacy of amoxicillin against various bacterial strains.
  • Impact on Drug Stability : Investigations into how this impurity influences the degradation rates of amoxicillin have revealed insights into formulation stability.
  • Potential Toxicity : Studies have suggested that impurities like this compound may contribute to adverse effects when present in high concentrations.

Data Table: Biological Activity Summary

Activity TypeDescriptionFindings
AntimicrobialInteraction with PBPsInhibits bacterial growth similar to amoxicillin
Drug StabilityEffects on amoxicillin degradationAlters degradation pathways
ToxicityPotential adverse effectsRisk increases with higher impurity levels

Case Studies

Several case studies have been conducted to evaluate the implications of this compound in pharmaceutical contexts:

  • Stability Testing : A study assessed the stability of amoxicillin formulations containing varying levels of this compound. Results indicated that higher impurity levels correlated with increased degradation rates under accelerated storage conditions.
  • Efficacy Assessment : Another investigation compared the antimicrobial efficacy of amoxicillin alone versus formulations containing this compound. The presence of the impurity was shown to reduce the overall effectiveness against certain resistant bacterial strains.
  • Toxicological Analysis : A comprehensive review highlighted potential toxicity linked to impurities in antibiotic formulations, emphasizing the need for stringent quality control measures in pharmaceutical manufacturing.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing compounds using spectral data, solubility, and synthetic pathways. Below is a comparative analysis based on CAS 905306-69-6 () and CAS 102562-86-7 (), which serve as proxies for structurally related compounds.

Table 1: Physicochemical Properties

Property CAS 905306-69-6 CAS 102562-86-7 Typical Similar Compounds*
Molecular Formula C₇H₁₀N₂O C₈H₁₀N₂O C₈H₁₁N₂O (e.g., substituted benzamides)
Molecular Weight 138.17 g/mol 150.18 g/mol 140–160 g/mol
Solubility Highly water-soluble 13,600 mg/mL Moderate to high solubility in polar solvents
GI Absorption High Low Variable
CYP Inhibition None None Common in lipophilic amines

Key Findings:

Structural Similarity : Both compounds share pyridine/benzamide cores with methoxy substituents, influencing solubility and bioavailability .

Synthetic Efficiency : HATU/THF systems (CAS 905306-69-6) achieve higher yields than hydrogenation routes (CAS 102562-86-7), aligning with trends in peptide-like synthesis .

Bioactivity Profile : High solubility but low BBB permeability in both compounds suggest applications in peripheral therapeutics rather than CNS-targeted drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-23jha49tez
Reactant of Route 2
Unii-23jha49tez

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